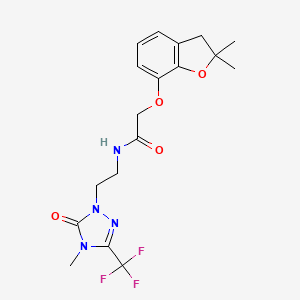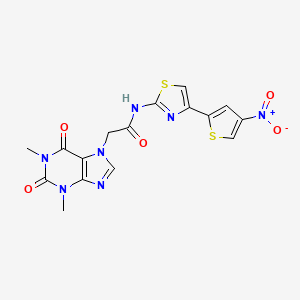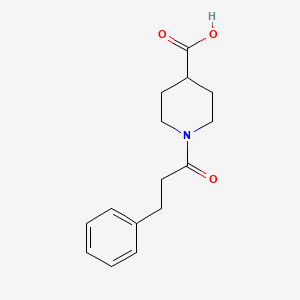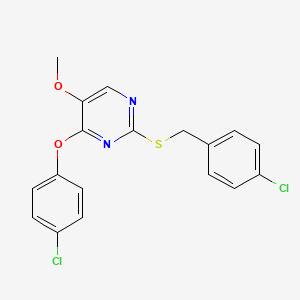![molecular formula C8H7NO2 B2823277 3,4-Dihydro-benzo[1,4]oxazin-2-one CAS No. 98554-71-3](/img/structure/B2823277.png)
3,4-Dihydro-benzo[1,4]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-benzo[1,4]oxazin-2-one is a chemical compound that has been studied for its potential applications in various fields. It has been synthesized through a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .
Synthesis Analysis
The synthesis of this compound involves a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Additionally, a robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives .Molecular Structure Analysis
The molecular structure of this compound was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Chemical Reactions Analysis
The formation of this compound correlates with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Applications
3,4-Dihydro-benzo[1,4]oxazin-2-one compounds have been a focus of research due to their potential applications in biology and medicine. Innovative synthesis methods have been developed, using starting materials like 2-aminophenol, to create various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines (詹淑婷, 2012). The physical, chemical properties, and synthesis of 1,4-oxazines and their benzo derivatives, including dihydro-1,4-oxazines, have been extensively reviewed, offering insights into their potential applications (R. Aitken & K. Aitken, 2008).
Green Synthesis and Pharmaceutical Applications
A green and efficient catalyst-free synthesis method for 3,4-dihydro-2H-benzo[1,4]oxazine has been developed. This method, which is diastereoselective and involves a one-pot multicomponent strategy, provides a wide scope for creating different functionally substituted benzoxazine scaffolds, potentially useful in pharmaceutical applications (N. Kushwaha et al., 2020).
Dual-Acting Agents in Pharmacology
3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been developed as dual-acting agents, showing potential in blocking thromboxane A2 receptors and activating prostacyclin receptors. This suggests their promising role in the treatment of thrombotic and cardiovascular conditions without causing hypotensive side effects (M. Ohno et al., 2006).
Antimicrobial Properties
Triazole-functionalized 2H-benzo[1,4]oxazin-3(4H)-ones have been synthesized and tested for their antimicrobial activities. Molecular docking studies confirm their potential as antimicrobial agents, particularly against Staphylococcus aureus (Rajitha Bollu et al., 2017).
Other Applications
Apart from their use in pharmaceuticals, this compound derivatives have diverse applications, including their role as ligands for cations, luminescent materials, and as reducing agents for precious metal ions (W. Wattanathana et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of 3,4-Dihydro-benzo[1,4]oxazin-2-one are Gram-positive and Gram-negative bacteria . This compound has shown potent antimicrobial activity against these bacteria, making it a potential candidate for the development of new antimicrobial agents .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . The presence of a fluorine atom in the compound plays an important role in enhancing its antimicrobial properties .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their inhibition .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for the development of new antimicrobial agents.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound enhances its antimicrobial properties . .
Biochemische Analyse
Biochemical Properties
3,4-Dihydro-benzo[1,4]oxazin-2-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have inhibitory activity against protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme and chlorophyll . This interaction suggests that this compound could potentially influence a variety of biochemical reactions.
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific context. For example, it has been reported to have anticancer activity against breast cancer cell lines MCF 7 and MDA-MB-231 . This suggests that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported to inhibit protoporphyrinogen oxidase (protox), suggesting that it could exert its effects at the molecular level by inhibiting this enzyme .
Temporal Effects in Laboratory Settings
It has been reported that this compound can undergo a reaction accelerated by visible-light irradiation under metal and photocatalyst-free conditions . This suggests that the stability, degradation, and long-term effects of this compound on cellular function could be influenced by environmental conditions such as light exposure.
Metabolic Pathways
Given its reported inhibitory activity against protoporphyrinogen oxidase (protox), it could potentially be involved in the heme and chlorophyll biosynthesis pathways .
Eigenschaften
IUPAC Name |
3,4-dihydro-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBUTMYDZLUVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2823200.png)

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea](/img/structure/B2823202.png)
![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823205.png)




![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2823213.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)
